molecular formula C11H14O4 B2495260 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde CAS No. 199742-44-4

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

Cat. No. B2495260
CAS RN: 199742-44-4
M. Wt: 210.229
InChI Key: FBGIRUSIQZVUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde, commonly referred to as 4-MMEB, is a chemical compound with a variety of uses in scientific research. It is a colorless solid that is soluble in organic solvents, and has a strong odor. 4-MMEB is a versatile compound that has been used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Oxidation Studies

Research on methoxy benzaldehydes, including 4-methoxy variants, focuses on their oxidation reactions. For instance, the kinetics and mechanism of oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium have been studied, showing the formation of corresponding carboxylic acids. This research helps understand the reaction pathways and conditions under which these compounds are transformed, which could be relevant for synthetic chemistry and industrial applications (Malik, Asghar, & Mansoor, 2016).

Linkers in Organic Synthesis

Benzaldehyde derivatives, including those with methoxy groups, have been explored as linkers for solid phase organic synthesis. These linkers facilitate the attachment of molecules to solid supports, enabling the synthesis of complex organic molecules. The electron-rich nature of these derivatives makes them suitable for such applications, potentially including derivatives like 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde (Swayze, 1997).

Oxidation of Sulfides

In oxidation reactions, methoxy-substituted benzaldehydes are used to distinguish between different types of oxidants. These studies contribute to our understanding of chemical reaction mechanisms and the design of oxidation processes, possibly informing the use of this compound in similar contexts (Lai, Lepage, & Lee, 2002).

Materials Science and Photoluminescence

Research on substituted benzaldehydes extends into materials science, where these compounds are intermediates in synthesizing materials with specific optical properties. For example, methoxy benzaldehydes reacted with quinolinols to produce aluminum and zinc complexes with significant thermal stability and photoluminescence properties. Such research indicates the potential of this compound in developing new materials with desirable optical characteristics (Barberis & Mikroyannidis, 2006).

Halodecarboxylation Reactions

The solid-phase oxidative halodecarboxylation of β-arylacrylic acids, including methoxy-substituted cinnamic acids, demonstrates the utility of these compounds in synthesizing β-halostyrenes or benzaldehydes. This research is part of ongoing efforts to develop more efficient and selective chemical synthesis processes, which could apply to derivatives of this compound (Nikishin, Sokova, Makhaev, & Kapustina, 2008).

Mechanism of Action

Target of Action

This compound is a small molecule PEG linker containing a terminal benzaldehyde moiety , which suggests it may react with primary amine groups.

Mode of Action

The exact mode of action of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde is not well-understood. Given its structure, it’s possible that it interacts with its targets through the benzaldehyde moiety, potentially forming Schiff bases with primary amines. This is a common reaction in biochemistry and can lead to changes in protein function .

Biochemical Pathways

As a small molecule PEG linker, it may be involved in the modification of proteins or other biomolecules

Result of Action

Given its potential to react with primary amines, it may modify proteins or other biomolecules, potentially altering their function

properties

IUPAC Name

4-methoxy-2-(2-methoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-10(14-2)4-3-9(11)8-12/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGIRUSIQZVUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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